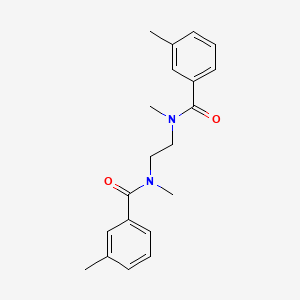
N,N'-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide): is an organic compound characterized by the presence of two benzamide groups connected via an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) typically involves the reaction of N,N’-dimethylbenzamide with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide groups can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
Chemistry: N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) is used in the synthesis of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In medicinal applications, it may interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar structure but with formamide groups instead of benzamide.
N,N’-1,2-Ethanediylbis(3-oxobutanamide): Contains oxobutanamide groups instead of benzamide.
Ethane-1,2-diyl bis(2,3,4,5,6-pentafluorobenzoate): Contains pentafluorobenzoate groups instead of benzamide.
Uniqueness: N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) is unique due to the presence of dimethylbenzamide groups, which confer specific chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential biological activity distinguish it from other similar compounds.
Properties
CAS No. |
106664-31-7 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N,3-dimethyl-N-[2-[methyl-(3-methylbenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-15-7-5-9-17(13-15)19(23)21(3)11-12-22(4)20(24)18-10-6-8-16(2)14-18/h5-10,13-14H,11-12H2,1-4H3 |
InChI Key |
JPCNPTGVAWECTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)CCN(C)C(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















